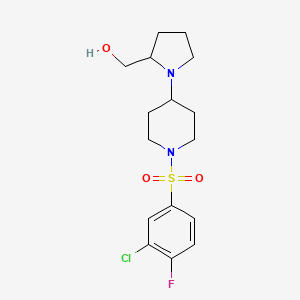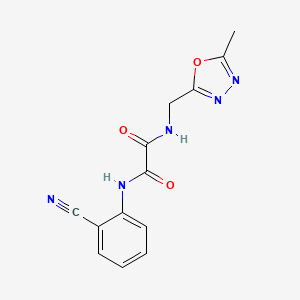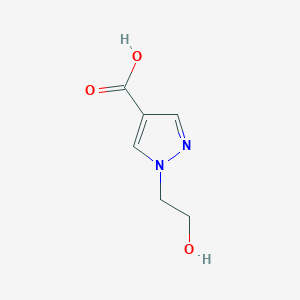
3-Azido-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-5-fluoropyridine is a chemical compound with the molecular formula C5H3FN4 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Azido-5-fluoropyridine, has been extensively studied . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The reactions of 3-cyanotetrafluoropyridine and tetrachloro-3-trifluoromethylpyridine with sodium azide lead to the corresponding 2,4,6-triazido-5-cyano-3-fluoropyridine and 2,4,6-triazido-5-chloro-3-trifluoromethylpyridine .Molecular Structure Analysis
The molecular structure of 3-Azido-5-fluoropyridine consists of a pyridine ring with a fluorine atom at the 5-position and an azido group at the 3-position . The molecular formula is C5H3FN4, with an average mass of 138.102 Da and a monoisotopic mass of 138.034180 Da .Chemical Reactions Analysis
The reaction of arynes, the substituent at the 3-position exerts a significant influence on the regioselectivity of the reaction with arynophiles . An inductively electron-withdrawing alkoxy group, for example, makes aryne carbon at the 1-position more electrophilic than the carbon at the 2-position, allowing the more nucleophilic moiety in arynophiles to attack the 1-position selectively .Physical And Chemical Properties Analysis
Fluoropyridines, such as 3-Azido-5-fluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Synthesis of Fluorinated Pyridines
3-Azido-5-fluoropyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis of F 18 Substituted Pyridines
3-Azido-5-fluoropyridine can be used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . This presents a special interest as potential imaging agents for various biological applications .
Synthesis of 3,5-Difluoro-2,4,6-triazidopyridine
3-Azido-5-fluoropyridine can be used in the synthesis of 3,5-Difluoro-2,4,6-triazidopyridine . This compound has been synthesized by reaction of nucleophilic substitution from pentafluoropyridine and sodium azide .
Radiotracer Preparation for PET Imaging
3-Azido-5-fluoropyridine can be used in the preparation of radiotracers for Positron Emission Tomography (PET) imaging . Fluorine-18 is becoming increasingly the radionuclide of choice due to its adequate physical and nuclear characteristics .
Labeling of Macromolecules
3-Azido-5-fluoropyridine can be used in the labeling of macromolecules such as peptides, proteins, and oligonucleotides . This methodology has potential in the design and preparation of, often drug-based, fluorine-18-labeled probes of high specific radioactivity for PET imaging .
Agricultural and Pharmaceutical Applications
The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Safety and Hazards
The safety data sheet for a similar compound, 3-Fluoropyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Future Directions
A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized based on compounds previously reported, and their antibacterial activity was investigated . All these results indicate that these 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have the potential to be developed into novel candidates for the treatment of gram-positive bacterial infections .
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Azide-modified nucleosides, which are structurally similar to 3-azido-5-fluoropyridine, are known to be important building blocks for rna and dna functionalization by click chemistry based on azide-alkyne cycloaddition . This suggests that 3-Azido-5-fluoropyridine might interact with its targets in a similar manner.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications
Pharmacokinetics
The presence of fluorine in the compound might influence its pharmacokinetic properties, as fluorine atoms are often introduced into lead structures to improve physical, biological, and environmental properties .
Result of Action
It’s worth noting that fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that 3-Azido-5-fluoropyridine might have similar effects.
Action Environment
The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of compounds like 3-azido-5-fluoropyridine, is known for its exceptionally mild and functional group tolerant reaction conditions, and its environmentally benign nature .
properties
IUPAC Name |
3-azido-5-fluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFMULOIIGQNAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-5-fluoropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B2395487.png)



![4-[1-[3-(3,4-Dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2395496.png)
![N-(3-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2395497.png)

![1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine](/img/structure/B2395500.png)



![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)
